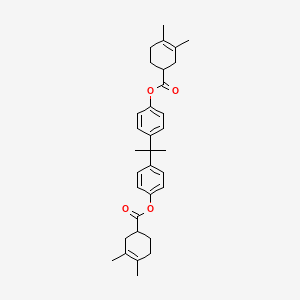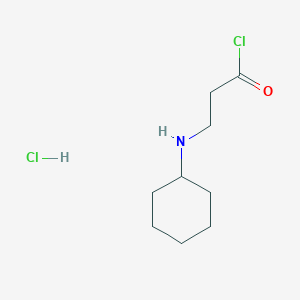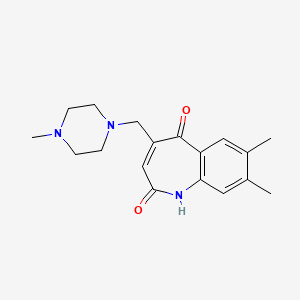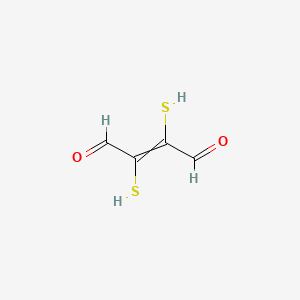
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is an organic compound with the molecular formula C22H34O3. It is a specialty chemical used in various industrial and research applications. This compound is characterized by its unique structure, which includes a propoxyphenyl group and a hexylcyclohexane carboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate typically involves the esterification of 4-hexylcyclohexane-1-carboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid membranes and their interactions with various compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty materials and as a plasticizer in polymer manufacturing
Mecanismo De Acción
The mechanism of action of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The molecular targets and pathways involved include the modulation of ion channels and receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Propoxyphenyl 4-methylcyclohexane-1-carboxylate
- 4-Propoxyphenyl 4-ethylcyclohexane-1-carboxylate
- 4-Propoxyphenyl 4-butylcyclohexane-1-carboxylate
Uniqueness
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes and hydrophobic environments .
Propiedades
Número CAS |
67624-68-4 |
|---|---|
Fórmula molecular |
C22H34O3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(4-propoxyphenyl) 4-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O3/c1-3-5-6-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
Clave InChI |
GPYZGQADUZOXIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



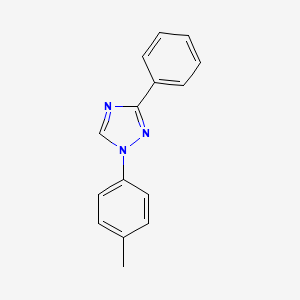
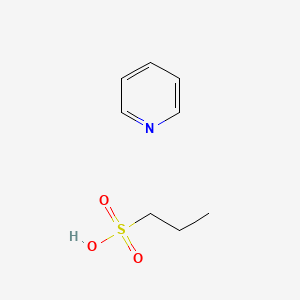

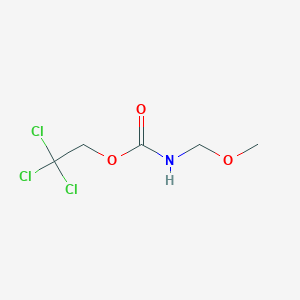
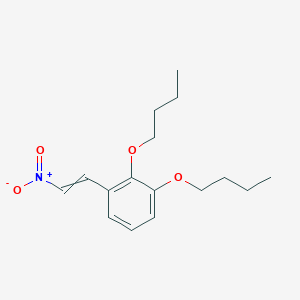
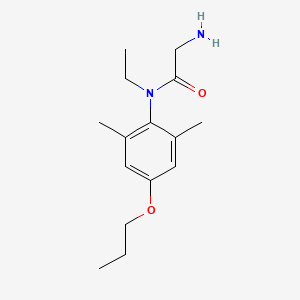

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
